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Compound of Interest

Compound Name: R110 azide, 6-isomer

Cat. No.: B12385643

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties,
synthesis, and applications of Rhodamine 110 (R110) Azide, 6-Isomer. This bright, photostable
fluorescent probe is a key reagent in the field of bioconjugation, enabling the precise labeling of
biomolecules through "click chemistry."

Core Chemical and Physical Properties

R110 Azide, 6-lsomer is the pure 6-isomer of the rhodamine dye, functionalized with a reactive
azide group. It exhibits spectral properties similar to fluorescein but offers enhanced
photostability, making it a superior alternative for demanding fluorescence-based applications.
It is often used as a replacement for DyLight 488 and FAM (fluorescein). The azide moiety
allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or
strain-promoted cycloaddition reactions.

Physicochemical and Spectral Properties

The following table summarizes the key quantitative data for R110 Azide, 6-lsomer.
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Property Value Reference(s)
Molecular Formula C24H20N604 [1]
Molecular Weight 456.5 g/mol [1]
CAS Number 1622395-29-2 [1][2]
Appearance Violet powder / Yellow solution [2]
_ >95% (by *H NMR and HPLC-
Purity
MS)
Soluble in polar organic
Solubility solvents (e.g., DMSO, DMF,

alcohols)

Excitation Maximum (Aex)

496 nm

Emission Maximum (Aem)

520 nm

Molar Extinction Coefficient (g)

80,000 M—cm™1

Fluorescence Quantum Yield
(@)

0.9

Storage Conditions

Store at -20°C in the dark.

Synthesis and Chemical Reactivity

The synthesis of R110 Azide, 6-Isomer typically involves the preparation of its precursor, 6-

Carboxyrhodamine 110, followed by the conversion of the carboxylic acid group to an azide.

Synthesis of 6-Carboxyrhodamine 110

A common method for synthesizing the 5(6)-carboxyrhodamine 110 isomer mixture is through

the condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted synthesis has

been shown to reduce reaction times and the amount of concentrated sulfuric acid required.

The resulting 5- and 6-isomers are then separated, often after esterification to improve their

separation by chromatography, followed by hydrolysis to yield the pure 6-isomer of

carboxyrhodamine 110.
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Conversion to R110 Azide, 6-Isomer

The conversion of the carboxylic acid functionality of 6-Carboxyrhodamine 110 to an azide is a
standard organic chemistry transformation. While specific literature detailing this exact
conversion for the 6-isomer is not readily available, a general approach involves the activation
of the carboxylic acid (e.g., to an acyl chloride or an active ester) followed by nucleophilic
substitution with an azide source, such as sodium azide.

Reactivity in Click Chemistry

The azide group of R110 Azide, 6-lsomer is the key to its utility in bioconjugation. It readily
participates in 1,3-dipolar cycloaddition reactions with alkynes to form a stable triazole linkage.
This "click chemistry" can be performed under two main modalities: Copper-Catalyzed Azide-
Alkyne Cycloaddition (CUAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following sections provide detailed methodologies for the application of R110 Azide, 6-
Isomer in bioconjugation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)
Protocol

This protocol describes the labeling of an alkyne-modified biomolecule (e.g., a protein or
nucleic acid) with R110 Azide, 6-Isomer using a copper(l) catalyst.

Materials:

Alkyne-modified biomolecule

R110 Azide, 6-lIsomer

Copper(ll) sulfate (CuSOa)

Copper(l)-stabilizing ligand (e.g., THPTA or TBTA)

Reducing agent (e.g., sodium ascorbate)
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e Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

e Solvent for R110 Azide (e.g., DMSO or DMF)

Procedure:

o Preparation of Stock Solutions:

[e]

Prepare a 10 mM stock solution of R110 Azide, 6-lsomer in anhydrous DMSO.

o

Prepare a 100 mM stock solution of CuSOa in deionized water.

[¢]

Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.

[e]

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

e Reaction Setup:

o In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer.

o Add the R110 Azide, 6-lsomer stock solution to the biomolecule solution. A 4 to 50-fold

molar excess of the azide is a common starting point.

o In a separate tube, prepare the catalyst premix by combining the CuSOa solution and the
ligand solution in a 1:2 molar ratio. Allow this to stand for a few minutes.

o |nitiation of the Reaction:

o Add the catalyst premix to the biomolecule-azide mixture. A final copper concentration of
50 to 250 uM is typical.

o Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The
final concentration of sodium ascorbate should be around 5 mM.

e |ncubation:

o Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected
from light.
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e Purification:

o Purify the labeled biomolecule from excess reagents using a method appropriate for the
biomolecule, such as size-exclusion chromatography (e.g., PD-10 desalting column) for
proteins or ethanol precipitation for nucleic acids.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Protocol

This protocol is for the copper-free labeling of an azide-modified biomolecule using a strained
cyclooctyne-functionalized R110 derivative. For this reaction, either the R110 derivative
contains the cyclooctyne and the biomolecule the azide, or vice-versa. The following protocol
assumes the use of R110 Azide, 6-Isomer with a cyclooctyne-modified biomolecule.

Materials:

Cyclooctyne-modified biomolecule (e.g., containing DBCO, BCN)

R110 Azide, 6-lIsomer

Reaction buffer (e.g., PBS, pH 7.4)

Solvent for R110 Azide (e.g., DMSO)
Procedure:
¢ Preparation of Solutions:
o Prepare a stock solution of R110 Azide, 6-lsomer in DMSO.
o Dissolve the cyclooctyne-modified biomolecule in the reaction buffer.
» Reaction Setup:

o Combine the cyclooctyne-modified biomolecule and the R110 Azide, 6-Isomer in a
reaction tube. The molar ratio will need to be optimized, but often a small excess of the
azide is used.
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¢ Incubation:

o Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from
minutes to hours depending on the specific cyclooctyne used. Protect the reaction from
light.

e Purification:

o Purify the labeled biomolecule using an appropriate method as described in the CUAAC
protocol to remove unreacted R110 Azide.

Visualizations of Pathways and Workflows

To further elucidate the chemical processes and experimental designs, the following diagrams
are provided.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) Pathway.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.
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General Experimental Workflow for Biomolecule Labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [R110 Azide 6-Isomer: A Comprehensive Technical
Guide for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385643#r110-azide-6-isomer-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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